- Synthesis of Nitrogen-Containing Macrocycles with Reductive Intramolecular Coupling of Aromatic Diimines, Journal of Organic Chemistry, 1995, 60(13), 3980-92

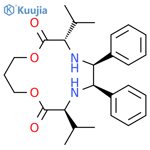

Cas no 951-87-1 (rel-(1R,2S)-1,2-Diphenyl-1,2-ethanediamine)

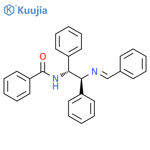

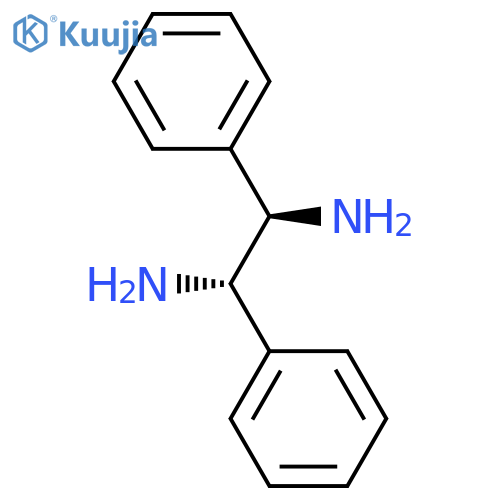

951-87-1 structure

商品名:rel-(1R,2S)-1,2-Diphenyl-1,2-ethanediamine

rel-(1R,2S)-1,2-Diphenyl-1,2-ethanediamine 化学的及び物理的性質

名前と識別子

-

- meso-1,2-diphenylethylenediamine

- (1R,2R)-(+)-1,2-DIPHENYLETHYLENEDIAMINE

- 1,2-ETHANEDIAMINE,1,2-DIPHENYL-, (1R,2S)-REL-

- CH06110 MESO-1,2-DIPHENYLETHYLENEDIAMINE

- 1,2-Ethanediamine,1,2-diphenyl-, (R*,S*)-

- Ethylenediamine, 1,2-diphenyl-, meso- (8CI)

- (1R,2S)-Diaminodiphenylethane

- NSC 180201

- meso-1,2-Diamino-1,2-diphenylethane

- meso-1,2-Diphenyl-1,2-ethanediamine

- meso-1,2-Diphenyl-1,2-ethylenediamine

- meso-1,2-Diphenyldiaminoethane

- meso-Stilbenediamine

- (1R,2S)-1,2-diphenylethane-1,2-diamine

- (1S,2R)-1,2-diphenylethane-1,2-diamine

- (1r,2r)-(+)-1,2-diphenyl-1,2-ethanediamine

- meso-1,2-diphenylethane-1,2-diamine

- (1s,2s)-1,2-diphenyl-1,2-ethanediamine

- Racemic stilbenediamine

- BDBM50178427

- BBL104274

- STK689613

- ST084935

- AB1010174

- Z3396

- D3930

- 1,2-Ethanediamine, 1,2-diphenyl-, (R*,S*)- (ZCI)

- rel-(1R,2S)-1,2-Diphenyl-1,2-ethanediamine (ACI)

- meso-1,2-Diphenylethanediamine

- PONXTPCRRASWKW-OKILXGFUSA-N

- SCHEMBL2067094

- 16635-95-3

- 951-87-1

- CHEMBL206743

- MFCD00274328

- SLY76BC5ZF

- meso-1,2-Diphenylethylenediamine, 98%

- 1,2-Ethanediamine, 1,2-diphenyl-, (1R,2S)-rel-

- NSC-180201

- Rel-(1R,2S)-1,2-diphenyl-1,2-ethanediamine

- AS-11936

- AKOS005602166

- Ethylenediamine, 1,2-diphenyl-, meso-

- UNII-SLY76BC5ZF

- T71490

- DTXSID90915119

- rel-(1R,2S)-1,2-Diphenyl-1,2-ethanediamine

-

- MDL: MFCD00274328

- インチ: 1S/C14H16N2/c15-13(11-7-3-1-4-8-11)14(16)12-9-5-2-6-10-12/h1-10,13-14H,15-16H2/t13-,14+

- InChIKey: PONXTPCRRASWKW-OKILXGFUSA-N

- ほほえんだ: [C@@H](C1C=CC=CC=1)(N)[C@@H](C1C=CC=CC=1)N

計算された属性

- せいみつぶんしりょう: 212.13100

- どういたいしつりょう: 212.131

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 2

- 重原子数: 16

- 回転可能化学結合数: 3

- 複雑さ: 171

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 2

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 52

- 互変異性体の数: 未確定

- 疎水性パラメータ計算基準値(XlogP): 1.4

- ひょうめんでんか: 0

じっけんとくせい

- 色と性状: 未確定

- 密度みつど: 1.106

- ゆうかいてん: 116.0 to 120.0 deg-C

- ふってん: 353.9°Cat760mmHg

- フラッシュポイント: 199.9°C

- 屈折率: 1.619

- PSA: 52.04000

- LogP: 3.78700

- ようかいせい: 未確定

rel-(1R,2S)-1,2-Diphenyl-1,2-ethanediamine セキュリティ情報

-

記号:

- ヒント:に警告

- シグナルワード:Warning

- 危害声明: H315-H319

- 警告文: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313

- 危険物輸送番号:NONH for all modes of transport

- WGKドイツ:3

- 危険カテゴリコード: 36/37/38

- セキュリティの説明: S26-S36

-

危険物標識:

- リスク用語:R36/37/38

- ちょぞうじょうけん:貯蔵温度は4℃、好ましくは−4℃に貯蔵する

rel-(1R,2S)-1,2-Diphenyl-1,2-ethanediamine 税関データ

- 税関コード:2921590090

- 税関データ:

中国税関コード:

2921590090概要:

292159090.他の芳香族ポリアミン及びその誘導体及びその塩。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:30.0%

申告要素:

製品名, 成分含有量、

要約:

292159090.その他の芳香族ポリアミン及びその誘導体、その塩。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:30.0%

rel-(1R,2S)-1,2-Diphenyl-1,2-ethanediamine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB331721-1 g |

meso-1,2-Diphenylethylenediamine, 95%; . |

951-87-1 | 95% | 1g |

€109.60 | 2022-06-10 | |

| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | D3930-5G |

meso-1,2-Diphenylethylenediamine |

951-87-1 | >97.0%(T) | 5g |

¥690.00 | 2024-04-15 | |

| TRC | R263300-1000mg |

rel-(1R,2S)-1,2-Diphenyl-1,2-ethanediamine |

951-87-1 | 1g |

$ 400.00 | 2022-06-03 | ||

| abcr | AB331721-5g |

meso-1,2-Diphenylethylenediamine, 95%; . |

951-87-1 | 95% | 5g |

€125.10 | 2024-04-15 | |

| abcr | AB331721-1g |

meso-1,2-Diphenylethylenediamine, 95%; . |

951-87-1 | 95% | 1g |

€90.80 | 2024-04-15 | |

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | M158376-25g |

rel-(1R,2S)-1,2-Diphenyl-1,2-ethanediamine |

951-87-1 | >97.0% | 25g |

¥928.90 | 2023-09-02 | |

| Aaron | AR00IJFK-1g |

1,2-Ethanediamine, 1,2-diphenyl-, (1R,2S)-rel- |

951-87-1 | 99% | 1g |

$8.00 | 2025-02-28 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1538049-5g |

(1R,2S)-1,2-diphenylethane-1,2-diamine |

951-87-1 | 98% | 5g |

¥165.00 | 2024-04-24 | |

| Aaron | AR00IJFK-250mg |

1,2-Ethanediamine, 1,2-diphenyl-, (1R,2S)-rel- |

951-87-1 | 99% | 250mg |

$5.00 | 2025-02-28 | |

| Ambeed | A741911-5g |

meso-1,2-Diphenylethane-1,2-diamine |

951-87-1 | 97% | 5g |

$45.0 | 2025-02-27 |

rel-(1R,2S)-1,2-Diphenyl-1,2-ethanediamine 合成方法

合成方法 1

はんのうじょうけん

1.1 Reagents: Sodium hydroxide Solvents: Ethanol , Water

1.2 Reagents: Lead tetraacetate Solvents: Water

1.3 Reagents: Hydrochloric acid Solvents: Water

1.4 Reagents: Sodium hydroxide Solvents: Water

1.2 Reagents: Lead tetraacetate Solvents: Water

1.3 Reagents: Hydrochloric acid Solvents: Water

1.4 Reagents: Sodium hydroxide Solvents: Water

リファレンス

合成方法 2

はんのうじょうけん

1.1 Reagents: Ammonium acetate ; 3 h, 120 °C; 120 °C → rt

1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 10, rt

1.3 Reagents: Sulfuric acid Solvents: Water ; 12 h, 170 °C

1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 10, rt

1.3 Reagents: Sulfuric acid Solvents: Water ; 12 h, 170 °C

リファレンス

- Lipase-catalyzed desymmetrization of meso-1,2-diaryl-1,2-diaminoethanes, Tetrahedron: Asymmetry, 2014, 25(4), 381-386

合成方法 3

はんのうじょうけん

リファレンス

- Intramolecular imine cross-coupling in dibenzylidene sulfamides: synthesis of unsymmetrical 1,2-diaryl ethanediamines, Tetrahedron Letters, 1996, 37(16), 2859-62

合成方法 4

はんのうじょうけん

1.1 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ; 2 h, 0 °C

1.2 Reagents: Sodium hydroxide Solvents: Water ; 0 °C

1.2 Reagents: Sodium hydroxide Solvents: Water ; 0 °C

リファレンス

- Enantio- and Diastereoselective Nitro-Mannich Reaction of α-Aryl Nitromethanes with Amidosulfones Catalyzed by Phase-Transfer Catalysts, Journal of Organic Chemistry, 2017, 82(9), 4668-4676

合成方法 5

合成方法 6

はんのうじょうけん

1.1 Reagents: Sodium hydride Solvents: Diethyl ether

1.2 Reagents: Lithium perchlorate Solvents: Diethyl ether

1.3 Reagents: Lithium

1.2 Reagents: Lithium perchlorate Solvents: Diethyl ether

1.3 Reagents: Lithium

リファレンス

- Ultrasound accelerated reductive coupling of imine or iminium ion generated in 5 M lithium perchlorate solution by lithium metal, Synthetic Communications, 2001, 31(23), 3587-3592

合成方法 7

合成方法 8

はんのうじょうけん

1.1 Reagents: Sulfuric acid Solvents: Water ; 24 h, reflux

1.2 -

1.2 -

リファレンス

- Reaction of Aromatic Aldehydes with Ammonium Acetate, Russian Journal of Organic Chemistry (Translation of Zhurnal Organicheskoi Khimii), 2002, 38(8), 1149-1153

合成方法 9

はんのうじょうけん

1.1 Reagents: Naphthalene, radical ion(1-), sodium (1:1) Solvents: Tetrahydrofuran ; 0 °C; 8 h, rt

1.2 Solvents: Water ; 0 °C

1.2 Solvents: Water ; 0 °C

リファレンス

- Synergistic copper-TEMPO catalysis of intermolecular vicinal diamination of styrenes, Tetrahedron Letters, 2017, 58(7), 670-673

合成方法 10

はんのうじょうけん

リファレンス

- Preparative synthesis of the Corey chiral controller for enantioselective dihydroxylation of olefins, Russian Chemical Bulletin (Translation of Izvestiya Akademii Nauk, 1997, 46(1), 96-100

合成方法 11

はんのうじょうけん

1.1 Reagents: Sulfuric acid Solvents: Water ; 1 h, reflux

1.2 Reagents: Sodium hydroxide Solvents: Water

1.2 Reagents: Sodium hydroxide Solvents: Water

リファレンス

- Synthesis, characterization and biological studies of a sterically hindered symmetrical nitrogen donor ligand and its metal complexes, Polyhedron, 2021, 205,

合成方法 12

はんのうじょうけん

1.1 Reagents: Sulfuric acid Solvents: Water ; 24 h, 160 °C

リファレンス

- Triptycene-Based Chiral and meso-N-Heterocyclic Carbene Ligands and Metal Complexes, Chemistry - A European Journal, 2016, 22(28), 9667-9675

合成方法 13

はんのうじょうけん

1.1 Reagents: Hydrogen bromide Solvents: Acetic acid , Water ; 4 d, rt → 373 K; cooled

リファレンス

- meso-4,5-Diphenylimidazolidin-2-one, Acta Crystallographica, 2009, 65(12),

合成方法 14

はんのうじょうけん

1.1 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ; 2 h, 0 °C

リファレンス

- Chiral Ammonium Betaine-Catalyzed Highly Stereoselective Aza-Henry Reaction of α-Aryl Nitromethanes with Aromatic N-Boc Imines, Chemistry - An Asian Journal, 2015, 10(2), 334-337

合成方法 15

はんのうじょうけん

1.1 Reagents: Sulfuric acid Solvents: Water ; 1 h, reflux

1.2 Reagents: Sodium hydroxide

1.2 Reagents: Sodium hydroxide

リファレンス

- Synthesis, characterization and antimicrobial activity of novel platinum(IV) and palladium(II) complexes with meso-1,2-diphenyl-ethylenediamine-N,N'-di-3-propanoic acid - Crystal structure of H2-1,2-dpheddp·2HCl·H2O, Journal of Molecular Structure, 2012, 1029, 180-186

合成方法 16

はんのうじょうけん

リファレンス

- Product subclass 4: n-nitrogen- or n-phosphorus-functionalized alkylamines (n ≥2), Science of Synthesis, 2009, 40, 615-641

合成方法 17

はんのうじょうけん

1.1 Reagents: Sulfuric acid

リファレンス

- The diaza-Cope rearrangement, Chemische Berichte, 1976, 109(1), 1-40

合成方法 18

はんのうじょうけん

1.1 Reagents: Sulfuric acid

リファレンス

- 1,2-Diarylethylenediamines. A preparation via trisubstituted 2-imidazolines and conversion to some new stilbenediamine tetraacetic acids, Glasnik Hemicara i Tehnologa Bosne i Hercegovine, 1983, 27, 27-28

合成方法 19

はんのうじょうけん

1.1 Reagents: Sulfuric acid Solvents: Water ; 24 h, reflux

リファレンス

- Enantioseparation of 1-arylethanols via a supramolecular chiral host consisting of N-(2-naphthoyl)-L-aspartic acid and an achiral diamine, Organic & Biomolecular Chemistry, 2012, 10(9), 1877-1882

合成方法 20

はんのうじょうけん

1.1 Reagents: Ammonium acetate ; 3 h, 120 °C; 120 °C → rt

1.2 Reagents: Sulfuric acid Solvents: Water ; 3 h, 180 °C

1.2 Reagents: Sulfuric acid Solvents: Water ; 3 h, 180 °C

リファレンス

- Design, synthesis, and biological evaluation of imidazoline derivatives as p53-MDM2 binding inhibitors, Bioorganic & Medicinal Chemistry, 2011, 19(18), 5454-5461

rel-(1R,2S)-1,2-Diphenyl-1,2-ethanediamine Raw materials

- Carbamic acid, N-[(1S,2R)-2-amino-1,2-diphenylethyl]-, 1,1-dimethylethyl ester

- 1,1-Dimethylethyl N-[(1S,2R)-2-amino-2-(2-fluorophenyl)-1-phenylethyl]carbamate

- Benzenesulfonamide, N-[(1R,2S)-1,2-diphenyl-2-[(phenylsulfonyl)amino]ethyl]-, rel-

- Benzamide, N-[1,2-diphenyl-2-[(phenylmethyl)imino]ethyl]-

- n1-[2-(Benzylideneamino)-1,2-diphenylethyl]benzamide

- rel-N-[(1R,2S)-2-(Acetylamino)-1,2-diphenylethyl]benzamide

- rel-(αR,βS)-N-[(4-Methoxyphenyl)methyl]-β-nitro-α-phenylbenzeneethanamine

- Benzaldehyde

- rel-N-[(1R,2S)-1,2-Diphenyl-2-[(E)-(phenylmethylene)amino]ethyl]benzamide

- 1,2-Ethanediamine, N,N′-bis(diphenylmethylene)-1,2-diphenyl-, (R*,S*)-

- 1,10-Dioxa-4,7-diazacyclotridecane-2,9-dione, 3,8-bis(1-methylethyl)-5,6-diphenyl-, [3S-(3R*,5R*,6S*,8R*)]- (9CI)

rel-(1R,2S)-1,2-Diphenyl-1,2-ethanediamine Preparation Products

rel-(1R,2S)-1,2-Diphenyl-1,2-ethanediamine 関連文献

-

Kimberley J. Davis,Christopher Richardson,Jennifer L. Beck,Brett M. Knowles,Aurore Guédin,Jean-Louis Mergny,Anthony C. Willis,Stephen F. Ralph Dalton Trans. 2015 44 3136

-

Ana Rosa Silva,Cristina Freire,Baltazar de Castro New J. Chem. 2004 28 253

-

Qian Cao,Yi Li,Eva Freisinger,Peter Z. Qin,Roland K. O. Sigel,Zong-Wan Mao Inorg. Chem. Front. 2017 4 10

-

4. Effect of structure variations on the quadruplex DNA binding ability of nickel Schiff base complexesKimberley J. Davis,Nawal M. O. Assadawi,Son Q. T. Pham,Monica L. Birrento,Christopher Richardson,Jennifer L. Beck,Anthony C. Willis,Stephen F. Ralph Dalton Trans. 2018 47 13573

-

5. Synthesis of some phenyl-substituted stilbenediamines and their complexes with nickel(II)William A. Sadler,Donald A. House J. Chem. Soc. Dalton Trans. 1973 1937

951-87-1 (rel-(1R,2S)-1,2-Diphenyl-1,2-ethanediamine) 関連製品

- 5700-56-1(1-Phenyl-1,2-diaminoethane)

- 30339-30-1((S)-1-Phenyl-2-(p-tolyl)ethylamine)

- 25611-78-3(1,2-Diphenylethylamine)

- 124842-96-2(1,2-Di-p-tolylethylenediamine)

- 117106-39-5((1R,2S)-1-(Naphthalen-1-yl)-2-(naphthalen-2-yl)ethane-1,2-diamine)

- 16635-95-3(1,2-Diphenylethylenediamine)

- 879442-46-3(8-(2,4-dimethoxyphenyl)-1,6,7-trimethyl-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione)

- 1508145-19-4(4-ethoxy-3,5-difluorobenzene-1-sulfonamide)

- 1806145-50-5(6-Amino-3-(aminomethyl)-4-fluoro-2-(trifluoromethoxy)pyridine)

- 1423034-58-5(methyl 2-4-(2-hydroxyethyl)-1H-1,2,3-triazol-1-ylacetate)

推奨される供給者

Amadis Chemical Company Limited

(CAS:951-87-1)rel-(1R,2S)-1,2-Diphenyl-1,2-ethanediamine

清らかである:99%

はかる:25g

価格 ($):167.0